Lanosterol, 24-bromo-
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Overview
Description
Lanosterol, 24-bromo- is a brominated derivative of lanosterol, a tetracyclic triterpenoid. Lanosterol is a key intermediate in the biosynthesis of cholesterol and other steroids in animals and fungi. The addition of a bromine atom at the 24th position of lanosterol modifies its chemical properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanosterol, 24-bromo- typically involves the bromination of lanosterol. One common method is the reaction of lanosterol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of lanosterol, 24-bromo- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lanosterol, 24-bromo- undergoes various chemical reactions, including:
Oxidation: The brominated compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can remove the bromine atom, reverting it to lanosterol or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lanosterol ketones, while substitution can produce lanosterol derivatives with various functional groups .
Scientific Research Applications
Lanosterol, 24-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studies have explored its role in cellular processes and its potential as a biochemical probe.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of lanosterol, 24-bromo- involves its interaction with various molecular targets and pathways. In the context of cholesterol biosynthesis, it acts as an intermediate that can be further processed to produce cholesterol and other steroids. Its brominated form may also exhibit unique interactions with enzymes and receptors, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Lanosterol: The parent compound from which lanosterol, 24-bromo- is derived.
Cycloartenol: A plant sterol that serves a similar role in plant steroid biosynthesis.
Cholesterol: The end product of lanosterol metabolism in animals.
Uniqueness
Lanosterol, 24-bromo- is unique due to the presence of the bromine atom, which alters its chemical reactivity and biological activity. This modification can enhance its utility in various research applications, making it a valuable compound for studying steroid biosynthesis and developing new therapeutic agents .
Properties
CAS No. |
50719-45-4 |
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Molecular Formula |
C30H49BrO |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(2R)-5-bromo-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H49BrO/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h20-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25+,26+,28-,29-,30+/m1/s1 |
InChI Key |
YTCLFXLQRKNAIL-VKNYQHFBSA-N |
Isomeric SMILES |
C[C@H](CCC(=C(C)C)Br)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC(=C(C)C)Br)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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